molecular formula C6H4ClN3S B017833 4-Amino-5-chloro-2,1,3-benzothiadiazole CAS No. 30536-19-7

4-Amino-5-chloro-2,1,3-benzothiadiazole

Cat. No. B017833
CAS RN: 30536-19-7
M. Wt: 185.64 g/mol
InChI Key: MURNIACGGUSMAP-UHFFFAOYSA-N
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Description

4-Amino-5-chloro-2,1,3-benzothiadiazole is a chemical compound that has attracted attention due to its unique chemical structure and potential applications. It serves as a building block in various chemical syntheses and has been explored for its chemical and physical properties.

Synthesis Analysis

The synthesis of 4-Amino-5-chloro-2,1,3-benzothiadiazole derivatives has been a subject of interest for researchers. One study demonstrated the preparation of amino chloro benzothiadiazole with high yield through cyclization of chloro phenyl thiourea and sulfuryl chloride, exploring the effects of solution medias, material proportions, reaction temperature, and time on yield (L. Jie, 2003).

Molecular Structure Analysis

Investigations into the molecular structure of 4-Amino-5-chloro-2,1,3-benzothiadiazole and its derivatives have been carried out using various spectroscopic techniques and X-ray diffraction. This has allowed for a deeper understanding of its structural geometry, electronic properties, and the role of hydrogen bonding in stabilizing its structure (Nagaraju Kerru et al., 2019).

Chemical Reactions and Properties

4-Amino-5-chloro-2,1,3-benzothiadiazole has been used as a bidentate directing group for Pd(II)-catalyzed arylation/oxygenation reactions, demonstrating its utility in complex chemical transformations. This highlights its reactivity and potential as a versatile reagent in organic synthesis (C. Reddy et al., 2016).

Scientific Research Applications

Application

“4-Amino-2,1,3-benzothiadiazole” was used in a study to synthesize and evaluate the inhibitory activity of a series of substituted benzimidazoles and small benzothiadiazoles on rat liver methionine synthase .

Method

The compound was used in the synthesis of substituted benzimidazoles and small benzothiadiazoles. The synthesized compounds were then tested for their inhibitory activity on rat liver methionine synthase .

Results

The results or outcomes of this study, including any quantitative data or statistical analyses, are not specified in the source .

2. Levelers for Cu Plating

Application

“4-Amino-2,1,3-benzothiadiazole” was used as potential levelers for Cu plating in submicrometer trenches .

Method

The compound was used in the process of Cu plating in submicrometer trenches. The specific methods of application or experimental procedures, including any relevant technical details or parameters, are not specified in the source .

Results

The results or outcomes of this application, including any quantitative data or statistical analyses, are not specified in the source .

3. Synthesis of Tizanidine

Application

“4-Amino-5-chloro-2,1,3-benzothiadiazole” is used in the synthesis of a compound known as Tizanidine . Tizanidine, particularly Tizanidine hydrochloride, is a clinically important medicament as a muscle relaxant .

Method

The compound is produced by the reaction between 5-chloro-4-amino-2,1,3-benzothiadiazole and 1-acyl-2-imidazolidinone . This process allows the product to be prepared in a high yield from easily obtainable starting materials .

Results

The specific results or outcomes of this application, including any quantitative data or statistical analyses, are not specified in the source .

4. Building Block in Conductive Polymers

Application

“4-Amino-5-chloro-2,1,3-benzothiadiazole” is used as a building block in the design and synthesis of larger molecules and conductive polymers .

Method

The compound is commonly brominated to synthesize 4,7-dibromo-2,1,3-benzothiadiazole . This derivative is extensively used via Suzuki-Miyaura cross-coupling reactions .

Results

The specific results or outcomes of this application, including any quantitative data or statistical analyses, are not specified in the source .

5. Synergizing Insecticides

Method

The specific methods of application or experimental procedures, including any relevant technical details or parameters, are not specified in the source .

Results

The specific results or outcomes of this application, including any quantitative data or statistical analyses, are not specified in the source .

6. Synthesis of Antitumor Compounds

Application

“4-Amino-5-chloro-2,1,3-benzothiadiazole” could potentially be used in the synthesis of antitumor compounds . For example, it could be used in the synthesis of 2-(5-butyl-3-chloro-1-substituted-1H-pyrrol-2-yl)-1H-benzo[d]imidazole , which has been evaluated for antitumor activity against the HeLa cancer cell line .

Method

The specific methods of application or experimental procedures, including any relevant technical details or parameters, are not specified in the source .

Results

The specific results or outcomes of this application, including any quantitative data or statistical analyses, are not specified in the source .

Safety And Hazards

This compound has side effects profiles that include a decrease in glomerular filtration rate and an increase in liver cells . It may decompose upon combustion or in high temperatures to generate poisonous fume .

Future Directions

4-Amino-5-chloro-2,1,3-benzothiadiazole has potential applications in the field of virology due to its ability to inhibit viral replication . It could be combined with other antiviral drugs such as interferon alpha or beta for the treatment of hepatitis C infection .

properties

IUPAC Name

5-chloro-2,1,3-benzothiadiazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3S/c7-3-1-2-4-6(5(3)8)10-11-9-4/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURNIACGGUSMAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80184610
Record name 4-Amino-5-chloro-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80184610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5-chloro-2,1,3-benzothiadiazole

CAS RN

30536-19-7
Record name 5-Chloro-4-amino-2,1,3-benzothiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30536-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-5-chloro-2,1,3-benzothiadiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030536197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-5-chloro-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80184610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINO-5-CHLORO-2,1,3-BENZOTHIADIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6QN8431MF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
KA Ali, EA Ragab - Applied Chemical Engineering, 2023 - systems.enpress-publisher.com
Tizanidine is an imidazoline derivative with the agonistic activity of central alpha 2 receptors at both the spinal and supra-spinal levels. It was prepared for the first time in 1978 and …
Number of citations: 0 systems.enpress-publisher.com
GM Reddy, SR Krishna, MV Rao, V Satish… - Anal …, 2008 - researchgate.net
Tizanidine hydrochloride is a centrally acting α2-adrenergic agonistand centrally active myotonolytic skeletal muscle relaxant [1-2]. The effects of Tizanidine are greatest on polysynaptic …
Number of citations: 2 www.researchgate.net
ML Qi, P Wang, L Wang - Analytica chimica acta, 2003 - Elsevier
A new isocratic stability indicating HPLC method for determination of tizanidine in drug substance and formulated products is described. Chromatographic separation of tizanidine from …
Number of citations: 40 www.sciencedirect.com
EKS Vijayakumar, VG Gore, A Mahajan… - Indian journal of …, 2010 - ncbi.nlm.nih.gov
A new process impurity was detected during the HPLC analysis of Tizanidine hydrochloride (I) batches. The impurity (II) was isolated by preparative HPLC and characterized by NMR …
Number of citations: 2 www.ncbi.nlm.nih.gov

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